molecular formula C7H7BrFN B6256347 1-(2-bromo-3-fluorophenyl)methanamine CAS No. 1214349-11-7

1-(2-bromo-3-fluorophenyl)methanamine

Cat. No.: B6256347
CAS No.: 1214349-11-7
M. Wt: 204
InChI Key:
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Description

1-(2-Bromo-3-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively

Preparation Methods

The synthesis of 1-(2-bromo-3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Bromo-3-fluorophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromo-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Bromo-3-fluorophenyl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1214349-11-7

Molecular Formula

C7H7BrFN

Molecular Weight

204

Purity

95

Origin of Product

United States

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